molecular formula C10H12SSe B12545271 [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene CAS No. 144937-46-2

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene

Cat. No.: B12545271
CAS No.: 144937-46-2
M. Wt: 243.24 g/mol
InChI Key: JYYFKYGJFBFYII-UHFFFAOYSA-N
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Description

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is an organoselenium compound that features both selenium and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene typically involves the reaction of benzene derivatives with selenium and sulfur-containing reagents. One common method includes the use of selenomethyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can convert the compound back to its corresponding sulfides and selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, selenoxides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene serves as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs with antioxidant and anticancer properties. Selenium-containing compounds are known for their biological activity, and this compound is no exception.

Industry

In the materials science field, this compound can be used to create advanced materials with specific electronic and optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.

Mechanism of Action

The mechanism of action of [2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene involves its interaction with biological molecules through redox reactions. The selenium and sulfur atoms can participate in electron transfer processes, which can modulate the activity of enzymes and other proteins. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophenes: Compounds containing sulfur in a five-membered ring structure.

    Selenophenes: Compounds containing selenium in a five-membered ring structure.

    Benzothiophenes: Benzene fused with a thiophene ring.

    Benzoselenophenes: Benzene fused with a selenophene ring.

Uniqueness

[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

144937-46-2

Molecular Formula

C10H12SSe

Molecular Weight

243.24 g/mol

IUPAC Name

(2-methylselanyl-2-methylsulfanylethenyl)benzene

InChI

InChI=1S/C10H12SSe/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

JYYFKYGJFBFYII-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC1=CC=CC=C1)[Se]C

Origin of Product

United States

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